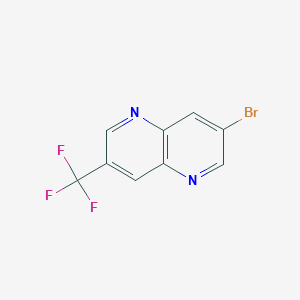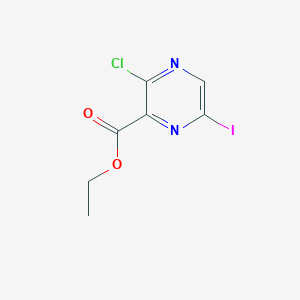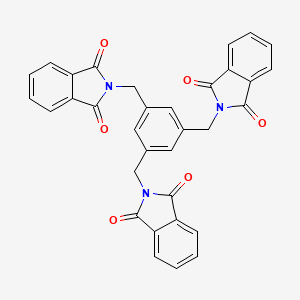
2,2',2''-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) is a complex organic compound characterized by its unique structure, which includes three isoindoline-1,3-dione groups attached to a benzene ring via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) typically involves the reaction of benzene-1,3,5-triyltrimethanol with isoindoline-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the methylene bridges .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) involves its interaction with specific molecular targets. The isoindoline-1,3-dione groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(oxy)triacetate: Similar structure but with oxy groups instead of isoindoline-1,3-dione.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide: Contains ethyne and pyridinium groups, offering different chemical properties.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) is unique due to its combination of isoindoline-1,3-dione groups and methylene bridges, which provide a balance of rigidity and flexibility. This makes it particularly useful in applications requiring specific molecular interactions and conformations .
Propriétés
Formule moléculaire |
C33H21N3O6 |
|---|---|
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H21N3O6/c37-28-22-7-1-2-8-23(22)29(38)34(28)16-19-13-20(17-35-30(39)24-9-3-4-10-25(24)31(35)40)15-21(14-19)18-36-32(41)26-11-5-6-12-27(26)33(36)42/h1-15H,16-18H2 |
Clé InChI |
DCZZUTHVTANFLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O)CN6C(=O)C7=CC=CC=C7C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
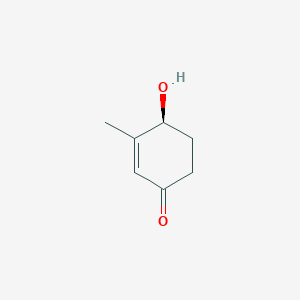
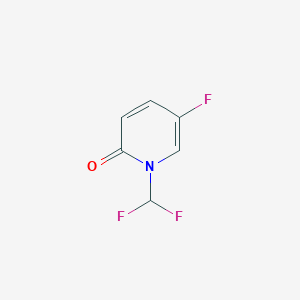

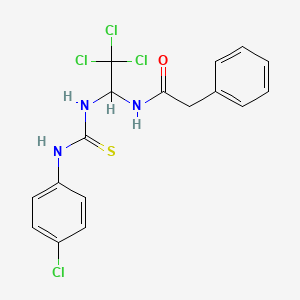
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)

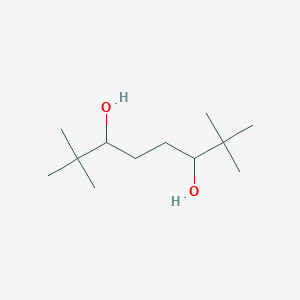
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)


